

5-Fluoro-2-(trifluoromethyl)phenylboronic acid structure and molecular weight

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Compound of Interest

Compound Name:	5-Fluoro-2-(trifluoromethyl)phenylboronic acid
Cat. No.:	B1326333

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-Fluoro-2-(trifluoromethyl)phenylboronic acid**, a key building block in modern medicinal chemistry and materials science. This document outlines its chemical structure, physicochemical properties, and detailed experimental protocols for its application, with a focus on its role in the synthesis of complex organic molecules.

Compound Identification and Properties

5-Fluoro-2-(trifluoromethyl)phenylboronic acid is an organoboron compound featuring a phenyl ring substituted with a fluorine atom, a trifluoromethyl group, and a boronic acid moiety. [1] This unique combination of functional groups imparts desirable characteristics for chemical synthesis, particularly in the development of novel therapeutic agents.[2][3] The presence of the trifluoromethyl group can enhance lipophilicity and influence electronic properties, while the fluorine atom can affect stability and solubility.[1]

Chemical Structure:

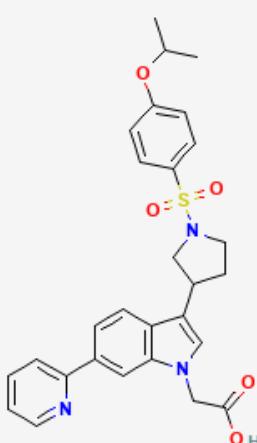


Figure 1. Chemical structure of **5-Fluoro-2-(trifluoromethyl)phenylboronic acid**.

Table 1: Compound Identification and Physicochemical Properties

Parameter	Value	Reference
IUPAC Name	[5-Fluoro-2-(trifluoromethyl)phenyl]boronic acid	[1]
CAS Number	928053-97-8	[3]
Molecular Formula	C ₇ H ₅ BF ₄ O ₂	[3]
Molecular Weight	207.92 g/mol	[3]
Appearance	Off-white solid	[1]
Purity	Typically ≥97%	[1] [2]
SMILES	OB(O)c1c(ccc(c1)F)C(F)(F)F	[1]
InChI	InChI=1S/C7H5BF4O2/c9-4-1-2-5(10,11)12)6(3-4)8(13)14/h1-3,13-14H	[1]

Note: Some properties like melting point are not readily available for this specific isomer. The related isomer, 2-Fluoro-5-(trifluoromethyl)phenylboronic acid (CAS 352535-96-7), has a reported melting point of 104-109 °C.[\[4\]](#)

Applications in Research and Drug Development

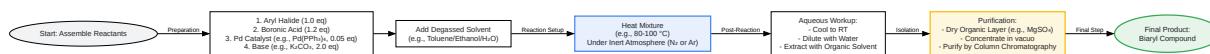
The strategic placement of fluorine and trifluoromethyl groups on the phenylboronic acid scaffold makes this compound a valuable reagent in several areas:

- **Suzuki-Miyaura Cross-Coupling:** It serves as a crucial building block for creating carbon-carbon bonds, enabling the synthesis of complex biaryl molecules.[1] Fluorinated biaryls are significant motifs in many pharmaceutical compounds.
- **Medicinal Chemistry:** The compound is used in the preparation of inhibitors for targets such as the kinesin spindle protein (KSP), which is explored in oncology for its role in cell division. The fluorine and CF_3 groups can enhance metabolic stability and binding affinity of the final drug candidates.[5]
- **Materials Science:** The electronic properties imparted by the fluoro- and trifluoromethyl-substituents make it a useful precursor for advanced organic materials with specific optical or electronic characteristics.[1]

Experimental Protocols

The following sections provide detailed methodologies for common applications of **5-Fluoro-2-(trifluoromethyl)phenylboronic acid**.

This protocol describes a typical palladium-catalyzed cross-coupling reaction between an aryl halide and **5-Fluoro-2-(trifluoromethyl)phenylboronic acid**. The workflow for this reaction is illustrated in the diagram below.



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General workflow for a Suzuki-Miyaura cross-coupling reaction.

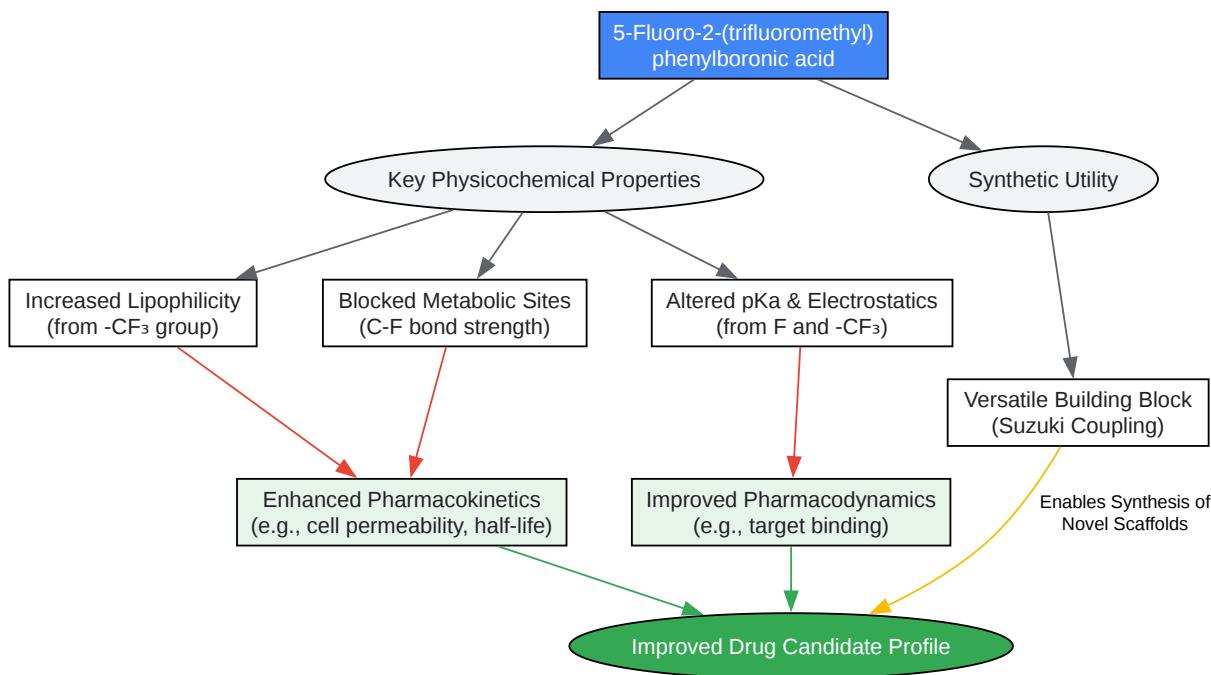
Materials:

- **5-Fluoro-2-(trifluoromethyl)phenylboronic acid** (1.2 equivalents)
- Aryl halide (e.g., aryl bromide or iodide) (1.0 equivalent)
- Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), $\text{Pd}(\text{PPh}_3)_4$) (0.05 equivalents)
- Base (e.g., potassium carbonate, K_2CO_3) (2.0 equivalents)
- Degassed solvent mixture (e.g., Toluene/Ethanol/Water in a 4:1:1 ratio)
- Inert gas (Nitrogen or Argon)

Procedure:

- To a reaction vessel equipped with a magnetic stirrer and reflux condenser, add the aryl halide, **5-Fluoro-2-(trifluoromethyl)phenylboronic acid**, palladium catalyst, and base.
- Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times.
- Add the degassed solvent mixture to the vessel via syringe.
- Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, cool the mixture to room temperature.
- Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate) three times.
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO_4).
- Filter the mixture and concentrate the solvent under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.

The utility of **5-Fluoro-2-(trifluoromethyl)phenylboronic acid** in drug discovery stems from the advantageous properties conferred by its fluorine and trifluoromethyl substituents. The diagram below illustrates the logical flow from the compound's structural features to its impact on drug candidate profiles.



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Impact of structural features on drug development outcomes.

Safety and Handling

Handle **5-Fluoro-2-(trifluoromethyl)phenylboronic acid** in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

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